molecular formula C18H17N5O3 B7714733 4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B7714733
M. Wt: 351.4 g/mol
InChI Key: ANZHCYVWFPYZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a piperidine ring, a nitro group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain product quality and consistency. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. The nitro group and oxadiazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-(3-nitro-4-piperidin-1-ylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-23(25)16-12-14(4-5-15(16)22-10-2-1-3-11-22)17-20-18(26-21-17)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZHCYVWFPYZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.